1-Bromo-4-(ethylthio)benzene

Description

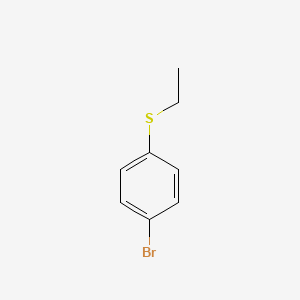

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFHVAKXUMMGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426512 | |

| Record name | 1-Bromo-4-(ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30506-30-0 | |

| Record name | 1-Bromo-4-(ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-(ethylthio)benzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(ethylthio)benzene

Abstract

This compound (CAS No. 30506-30-0) is a bifunctional aromatic compound of significant interest to the chemical research, pharmaceutical, and materials science communities. Possessing both a reactive aryl bromide handle for cross-coupling reactions and a versatile thioether moiety susceptible to controlled oxidation, this molecule serves as a strategic building block for the synthesis of complex organic structures. This guide provides a comprehensive overview of its physicochemical properties, robust synthesis protocols, key reactivity patterns with mechanistic insights, and its applications in modern drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound is a sulfur-containing organobromine compound.[1][2] Its structural and physical properties are fundamental to its handling, storage, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30506-30-0 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrS | [1][2][4] |

| Molecular Weight | 217.13 g/mol | [2][3] |

| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [1][4] |

| SMILES | CCSC1=CC=C(Br)C=C1 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid/solid | Inferred from analogs |

| Purity | ≥97-98% (typical commercial grade) | [2] |

| Solubility | Miscible with most organic solvents (e.g., ethanol, ether, acetone); low solubility in water. | [5] |

| Storage | Store sealed in a dry, cool (2-8°C), well-ventilated place under nitrogen. | [2][3] |

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the ethyl group—a triplet around 1.3 ppm (CH₃) and a quartet around 2.9 ppm (CH₂)—and signals for the 1,4-disubstituted aromatic ring. The aromatic protons will appear as two distinct doublets (an AA'BB' system) between 7.2 and 7.5 ppm, consistent with para-substitution.

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the two ethyl carbons and four distinct signals for the aromatic carbons, including the carbon atom bonded to bromine (C-Br) and the carbon atom bonded to sulfur (C-S).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both alkyl and aromatic protons, C=C stretching for the aromatic ring (approx. 1580-1480 cm⁻¹), and a strong C-Br stretching absorption in the fingerprint region (approx. 600-500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.

Synthesis Methodology: S-Alkylation of 4-Bromothiophenol

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of an ethylating agent with 4-bromothiophenolate, generated in situ from 4-bromothiophenol.[6]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromothiophenol (1.0 equiv)

-

Ethyl iodide (1.1 equiv)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous acetone

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol and anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Add ethyl iodide dropwise to the stirring suspension at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts (K₂CO₃ and the KI byproduct).

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via vacuum distillation or silica gel column chromatography to afford this compound as a pure compound.

Scientist's Rationale

-

Choice of Base: Potassium carbonate is a mild, inexpensive, and easily removable base sufficient to deprotonate the acidic thiol (pKa ≈ 6.5), forming the highly nucleophilic thiophenolate anion.

-

Choice of Solvent: Acetone is an excellent polar aprotic solvent for Sₙ2 reactions. It readily dissolves the organic reactants while the inorganic base and salt byproduct have limited solubility, which can help drive the reaction.

-

Stoichiometry: A slight excess of the ethylating agent ensures complete consumption of the valuable thiophenol. A larger excess of the base ensures the equilibrium is shifted towards the reactive thiophenolate.

-

Self-Validation: The protocol's endpoint is validated by TLC, ensuring the reaction has gone to completion. The purification step, confirmed by spectroscopic analysis (e.g., NMR), validates the identity and purity of the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactions at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, most notably via the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a pillar of modern organic synthesis, enabling the construction of biaryl systems prevalent in pharmaceuticals and organic materials.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[9]

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or GC-MS.

-

After cooling, perform an aqueous workup, extracting the product with a solvent like ethyl acetate.

-

Purify by column chromatography to yield 4-(ethylthio)-1,1'-biphenyl.

Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10] The inert atmosphere is critical as the active Pd(0) catalyst can be oxidized and deactivated by oxygen.[9]

Reactions at the Thioether: Selective Oxidation

The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[11] This transformation is highly valuable as sulfoxides and sulfones are common pharmacophores that can modulate a molecule's polarity, solubility, and hydrogen bonding capacity.[12][13]

Caption: Stepwise oxidation of the thioether moiety.

Protocol: Selective Oxidation to Sulfoxide

-

Dissolve this compound in a suitable solvent like dichloromethane (DCM) or acetic acid in a flask cooled in an ice bath (0 °C).[14]

-

Slowly add a solution of the oxidizing agent. For selective oxidation to the sulfoxide, carefully controlled stoichiometry is key.

-

Option A (Mild): Add 30% hydrogen peroxide (1.0-1.1 equiv) dropwise.[14]

-

Option B (Common): Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv) in DCM dropwise.

-

-

Stir the reaction at 0 °C to room temperature and monitor closely by TLC. The sulfoxide product is more polar than the starting sulfide.

-

Upon completion, quench the reaction (e.g., with aqueous sodium sulfite for m-CPBA or sodium thiosulfate for H₂O₂) and proceed with an aqueous workup and extraction.

-

Purify by column chromatography.

Rationale:

-

Controlling Oxidation State: The key to isolating the sulfoxide without over-oxidation to the sulfone is precise control of the oxidant stoichiometry (using ~1 equivalent).[11] Running the reaction at lower temperatures also helps improve selectivity.

-

Choice of Oxidant: Hydrogen peroxide is a "green" oxidant, with water as its only byproduct.[14] m-CPBA is a highly reliable and generally selective oxidant for this transformation.[15] To synthesize the sulfone, an excess of the oxidant (≥2 equivalents) and often higher temperatures are used.[15]

Applications in Research and Drug Development

This compound is not an end product but a valuable intermediate. Its bifunctional nature allows for a modular and convergent approach to synthesizing complex target molecules.

-

Pharmaceutical Synthesis: Thioethers, sulfoxides, and sulfones are integral components of numerous FDA-approved drugs.[12][13] This building block allows for the introduction of these sulfur-containing motifs into a larger molecular scaffold, which can then be elaborated using the aryl bromide handle via cross-coupling chemistry.[16][17]

-

Materials Science: The ability to construct biaryl and other conjugated systems makes this compound a useful precursor for organic electronic materials, polymers, and specialty chemicals where specific electronic or physical properties are desired.[18]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this starting material are also relevant in the design and synthesis of modern pesticides and herbicides.[19]

Safety and Handling

While one safety data sheet indicates this specific chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with the care afforded to all laboratory chemicals.[20] Analogous compounds are known irritants.[21][22]

Table 2: General Safety and Handling Recommendations

| Hazard Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | [22][23] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling. | [21][24] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [23] |

| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. | [22][24] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [22] |

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its dual reactivity. The aryl bromide provides a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon skeletons. Simultaneously, the ethylthio group offers a tunable functional handle that can be maintained as a thioether or selectively oxidized to a sulfoxide or sulfone, allowing for fine-tuning of the electronic and physicochemical properties of the target molecule. This versatility ensures its continued relevance as a valuable building block for professionals in drug development, materials science, and advanced organic synthesis.

References

- Google. (2026).

-

Thermo Fisher Scientific. (n.d.). This compound, 97% 100 g. Retrieved January 11, 2026, from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved January 11, 2026, from [Link]

-

Li, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. Retrieved January 11, 2026, from [Link]

-

Globe Thesis. (2023). Synthesis Of Aryl Sulfides From Thiophenol Response Research. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5). Retrieved January 11, 2026, from [Link]

-

ScienceDirect. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 11, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 11, 2026, from [Link]

-

PMC - NIH. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved January 11, 2026, from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Retrieved January 11, 2026, from [Link]

-

YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved January 11, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 30506-30-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 15. Sulfone synthesis by oxidation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. globethesis.com [globethesis.com]

- 18. chemimpex.com [chemimpex.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. cdnisotopes.com [cdnisotopes.com]

1-Bromo-4-(ethylthio)benzene CAS number 30506-30-0

An In-depth Technical Guide to 1-Bromo-4-(ethylthio)benzene

This document provides a comprehensive technical overview of this compound (CAS No. 30506-30-0), a versatile aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility in modern synthetic chemistry.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a brominated phenyl ring coupled with an ethylthio ether group. This unique substitution pattern makes it a valuable intermediate. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethylthio group, meanwhile, can influence the electronic properties of the ring and provides a site for further chemical modification or can act as a key pharmacophore in a final target molecule.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 30506-30-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉BrS | [1][2][4][5] |

| Molecular Weight | 217.13 g/mol | [1][2] |

| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [4][5] |

| Canonical SMILES | CCSC1=CC=C(C=C1)Br | [1][4] |

| InChI Key | CTFHVAKXUMMGOC-UHFFFAOYSA-N | [4][5] |

| Purity (Typical) | ≥97% | [1][5] |

| Storage | 4°C, stored under nitrogen | [1] |

Synthesis and Purification

While multiple synthetic routes are conceivable, a common and efficient laboratory-scale preparation involves the S-alkylation of 4-bromothiophenol. This method is reliable due to the high nucleophilicity of the thiolate anion and the availability of commercial starting materials.

Protocol: Synthesis via S-Alkylation

This protocol describes the ethylation of 4-bromothiophenol using ethyl iodide. The causality for this choice rests on the straightforward nature of the SN2 reaction, which typically proceeds with high yield and selectivity. The use of a base like potassium carbonate is crucial to deprotonate the weakly acidic thiol, generating the potent thiolate nucleophile required for the reaction to proceed efficiently.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq) and anhydrous acetone or acetonitrile as the solvent.

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. The base is essential for deprotonating the thiophenol to form the reactive thiolate.

-

Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the stirring suspension. An excess of the alkylating agent ensures complete consumption of the starting thiophenol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a pure compound.

Visualizing the Synthesis

Caption: Figure 2: A typical workflow for synthetic applications.

Safety and Handling

As a prudent Senior Application Scientist, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated aromatic compounds should be used to guide handling procedures.

-

Hazard Classification: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. [6][7][8][9]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed in a well-ventilated fume hood. [8][10]* Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Ensure containers are kept tightly closed when not in use. [6][7]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][6]For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended. [1]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [6][8]

References

- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applic

- 1-Bromo-4-ethylbenzene 97 1585-07-5 - Sigma-Aldrich. Sigma-Aldrich.

- 30506-30-0 | this compound | ChemScene. ChemScene.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

- 1-Bromo-4-ethylbenzene - Chem-Impex. Chem-Impex.

- SAFETY D

- Buchwald–Hartwig amin

- 1-Bromo-4-(1-bromoethyl)benzene - Benchchem. Benchchem.

- FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... - ResearchGate.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene - Benchchem. Benchchem.

- Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- SAFETY D

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Benzene, 1-bromo-4-(methylthio)- - NIST WebBook. NIST.

- This compound,(CAS# 30506-30-0) - Sinfoo Biotech. Sinfoo Biotech.

- Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem. PubChem.

- Benzene, 1-bromo-4-ethyl- - NIST WebBook. NIST.

- 30506-30-0|this compound|BLD Pharm. BLD Pharm.

- Benzene, 1-bromo-4-ethenyl- - NIST WebBook. NIST.

- This compound. Fluorochem.

- 1-Bromo-4-(tert-butyl)benzene - Apollo Scientific. Apollo Scientific.

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem. Benchchem.

- Benzene, 1-bromo-4-(methylthio)- - NIST WebBook. NIST.

- Benzene, 1-bromo-4-ethyl- - NIST WebBook. NIST.

- The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University.

- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.

- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Benzene, 1-bromo-4-ethyl- - NIST WebBook. NIST.

- This compound, 97% 100 g | Buy Online | Thermo... Thermo Fisher Scientific.

- 1-Bromo-4-ethylbenzene(1585-07-5) wiki - Guidechem. Guidechem.

- Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3 - ResearchGate.

- 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem. PubChem.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube.

- Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-(sec-butyl)benzene - Benchchem. Benchchem.

- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.

- 4-Bromoethylbenzene(1585-07-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 1-Bromo-4-ethylbenzene 1585-07-5 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.

- 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem. PubChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound,(CAS# 30506-30-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 30506-30-0|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-(ethylthio)benzene: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(ethylthio)benzene, a key aryl sulfide intermediate in the fields of pharmaceutical and materials science. We will delve into its fundamental chemical structure and properties, followed by a detailed exploration of prevalent and innovative synthetic methodologies. The guide is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and rationale that govern these syntheses. Emphasis is placed on robust and validated protocols, including classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines the standard analytical techniques for structural verification and discusses the compound's significant role as a versatile building block in the creation of complex molecules.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-bromophenyl ethyl sulfide, is an organobromine and organosulfur compound with the chemical formula C₈H₉BrS. Its structure is characterized by a benzene ring substituted with a bromine atom and an ethylthio group at the para positions (1 and 4, respectively).

This molecule's utility in organic synthesis stems from its bifunctional nature. The aryl bromide moiety serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The ethylthio group, while generally stable, can be oxidized to sulfoxide or sulfone, offering a pathway to modulate the electronic and physical properties of derivative compounds.[2] This dual functionality makes this compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[3][4]

Chemical Structure

Caption: General workflow for the SNAr synthesis of this compound.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a highly nucleophilic thiolate anion from 4-bromothiophenol in the presence of a base. [5]This thiolate then attacks the carbon atom bearing the bromine on a second molecule of an aryl halide. However, for the synthesis of an unsymmetrical thioether like this compound, the thiolate attacks an alkyl halide, such as ethyl bromide. This is a variation of the Williamson ether synthesis, applied to thioethers. [5][6][7]The SN2 reaction between the potent sulfur nucleophile and the primary alkyl halide is typically efficient. [8][9] While direct SNAr on an unactivated aryl halide like 1,4-dibromobenzene with ethanethiolate is challenging, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). [10][11][12]In the case of 1-bromo-4-nitrobenzene, for instance, reaction with ethanethiolate would be more facile.

Experimental Protocol: Williamson-type Thioether Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Base Addition: Add a slight excess of a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Alkylation: Add ethyl bromide (EtBr, 1.2 eq) or ethyl iodide (EtI, 1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway II: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry often relies on transition-metal catalysis for its efficiency, mild reaction conditions, and broad functional group tolerance. Palladium-catalyzed reactions are particularly powerful for forming C-S bonds. [13][14][15]This approach typically involves coupling an aryl halide (1,4-dibromobenzene) with a thiol (ethanethiol) or a thiol surrogate.

Caption: Simplified workflow for Palladium-catalyzed synthesis of this compound.

Causality and Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming an arylpalladium(II) species. The thiol is deprotonated by the base to form a thiolate, which then coordinates to the palladium center. The final step is reductive elimination, which forms the C-S bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. [14]The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often used to promote the reductive elimination step and prevent catalyst deactivation. [14] Experimental Protocol: Palladium-Catalyzed Thioetherification

-

Setup: In a glovebox or under an inert atmosphere (Nitrogen or Argon), charge a Schlenk flask with 1,4-dibromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable ligand like Xantphos (2-10 mol%).

-

Reagent Addition: Add a non-polar aprotic solvent such as toluene or xylene, followed by ethanethiol (1.1 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Reaction: Seal the flask and heat the mixture to 80-120 °C. Monitor the reaction's progress by GC-MS or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate this compound.

Structural Elucidation and Characterization

Confirmation of the structure and assessment of the purity of synthesized this compound are crucial. This is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | δ ~7.4 (d, 2H, Ar-H ortho to Br), δ ~7.2 (d, 2H, Ar-H ortho to S), δ ~2.9 (q, 2H, -S-CH₂ -CH₃), δ ~1.3 (t, 3H, -S-CH₂-CH₃ ) |

| ¹³C NMR | Aromatic signals between δ 120-140 ppm, including the C-Br and C-S carbons. Aliphatic signals at ~δ 35 (-S-C H₂-) and ~δ 15 (-CH₂-C H₃). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 216 and 218 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| IR Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2950 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, C-S stretching ~600-800 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |

Applications in Drug Development and Materials Science

This compound is not an end product but a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with desired biological or material properties.

Caption: Role of this compound as a synthetic intermediate.

-

Pharmaceuticals: The aryl bromide functionality allows for the construction of biaryl structures via Suzuki coupling or the introduction of nitrogen-containing heterocycles through Buchwald-Hartwig amination. [1]These structural motifs are prevalent in many classes of drugs. The thioether can be oxidized to a sulfone, a common pharmacophore in various therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, it serves as a building block for new pesticides and herbicides. [3]* Materials Science: It can be used to synthesize monomers for specialty polymers or functionalize existing polymers. [3]Its derivatives, created through reactions like the Sonogashira or Heck couplings, are explored in the field of organic electronics for applications in OLEDs and organic photovoltaics. [1]

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

4-Bromothiophenol: Is toxic and has a strong, unpleasant odor.

-

Ethyl Bromide: Is a volatile alkylating agent and a suspected mutagen.

-

Palladium Catalysts: Can be toxic and pyrophoric.

-

Bases (NaOH, NaOtBu): Are corrosive.

Consult the Safety Data Sheet (SDS) for each specific reagent before use for detailed handling, storage, and disposal information.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its dual reactivity. This guide has detailed the primary synthetic routes—nucleophilic substitution and palladium-catalyzed cross-coupling—providing both the practical "how" and the fundamental "why" behind these powerful transformations. By understanding the structure, synthesis, and reactivity of this versatile building block, researchers in drug discovery and materials science are better equipped to design and execute efficient synthetic strategies for the creation of novel and high-value molecules.

References

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29Wi0S5I1mtYEMeSaN9KXmPmKU-2Qj9jURx-TedI6NLL7IGlWbSTfFict55g3f7-T2oX687dL4GN5iKBwnHGX_ZOvo8nfTYw-UJTb0NvylmQvwZj7lFJXKaG_8Du4t4-OdYj2sw_bdfAlsw==]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDEvdb3PhOcq-j8XxqWovkHG8jIO__Bn-B_FDmvcPj5q2G0QeQ5ufGiA3cwSkW_HqL1390NhUEx4osFu5skoS0JrM-Pi_GuMy14lMNnbz6zJvgsU5BDpuboyxbwR3kjYLucgHcZuTobwXs1dJX94Ly5Gk6hlR-qSiGZZ-w8Z0iSz9pMEA3T5o9]

- Li, Y., Bao, G., & Wu, X.-F. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(7), 1837–1842. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/c9sc05532k]

- Ogawa, A., & Sonoda, N. (1998). Transition-Metal-Catalyzed Carbonylation of Organosulfur Compounds. Reviews on Heteroatom Chemistry, 18, 1-22. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0K5f1f-uw5ZImyVPtu43ZxMIgPn-zeJjZzrlYyKThJAPLtb3NFAI5TXK3sacfrCBWwv22KVapy7AGQLkEIt_9xvy6DqBTcLA4K5GWM4D0irHfpoIIfRcr1YJ5SfAKt4VjODZMKl96mtKglRjyrG6TRqE=]

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKkY-Z0ITfM7u5LgkwNeV-W0pv5edTcuRDlyg9tZ6Ws8sL-lKvN6wgE3alY5q1zUbtRfZVv4_kEkAO-rsG27QwpvSVY1bVjXRyh_yNSw53B_29-T3bPT91CssuH_F9bOdF8drKCE0yYqSQep-yZq0KGg9O-k2BSgzyxGP00mQmkNRbv3u0X-68Mt8wrH9zAMM1_21i0xxTBtk-7bK2lbwW-y_lOxJC6ieGvhPwNEwCBxNVnqU2N6JDrjaDYFcIMf1KNr4ZxCQVCwZxuV4zzjDxcN6CL-MJmdxQi0XfE1mHvyVif16jnRXWg==]

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). Impurity To API. [URL: https://impuritytoapi.com/reagent-guides/classical-williamson-type-ether-synthesis-sulfur-as-nucleophile/]

- Garber, K. (2017). CHEM 222: Thioethers. YouTube. [URL: https://www.youtube.

- Schopfer, U., & Schlapbach, A. (2001). A general palladium-catalysed synthesis of aromatic and heteroaromatic thioethers. Tetrahedron, 57(15), 3069-3073. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFetYxF_zYn5GJixnUbC-lg5nm6P2kqsi0vQzMg_imoIQKy_EDBGeepRYWqV0vGtq5NcEgFQzI79oS9wDJUsjPxnGtNTUyYsamhUn2T2KjOdyko6LNl5XufrMwOAHF5iVCl5cM_S6-gTUjFZOXSR66HhS5HcUZmITrguGno0OLKzeWyQ_BNI11vo]

- Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Williamson Ether Synthesis. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Sigma-Aldrich. (n.d.). 1-Bromo-4-ethylbenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/111414]

- PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9838146]

- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. (n.d.). Autech Industry. [URL: https://www.autechindustry.

- Bolm, C., & Bienewald, F. (1998). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H₂O₂. Organic Syntheses, 75, 196. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0196]

- NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1585075]

- Chem-Impex International. (n.d.). 1-Bromo-4-ethylbenzene. [URL: https://www.chemimpex.com/products/1-bromo-4-ethylbenzene-detail]

- Guidechem. (n.d.). 1-Bromo-4-ethylbenzene 1585-07-5 wiki. [URL: https://www.guidechem.com/wiki/1-bromo-4-ethylbenzene-1585-07-5.html]

- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104950]

- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.

- PrepChem. (n.d.). Synthesis of ethyl phenyl sulfide. [URL: https://www.prepchem.com/synthesis-of-ethyl-phenyl-sulfide/]

- Lee, J., et al. (2016). Supporting Information for "Highly efficient blue-emitting cyclometalated iridium(III) complexes based on carborane-functionalized 2-phenylpyridine ligands". Dalton Transactions. [URL: https://www.rsc.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5). [URL: https://www.chemeo.com/cid/43-268-0/Benzene-1-bromo-4-ethyl-.html]

- PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136603]

- NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2039829]

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.

- EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone. (1990). Google Patents. [URL: https://patents.google.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [URL: https://www.youtube.

- 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis. (n.d.). Autech Industry. [URL: https://www.autechindustry.com/news/1-bromo-4-ethylbenzene-a-versatile-tool-for-organic-synthesis_56.html]

- C-H Functionalization. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature, 555, 348-353. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6095697/]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. [URL: https://www.benchchem.com/uploads/technical-guide/An-In-depth-Technical-Guide-to-the-Synthesis-of-1-bromo-4-trichloromethyl-benzene.pdf]

- PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. [URL: https://pyglifesciences.com/the-role-of-bromo-otbn-in-pharma/]

- ChemicalBook. (n.d.). Ethyl 4-bromophenylacetate synthesis. [URL: https://www.chemicalbook.com/synthesis/1878-68-8.html]

- Paquette, L. A., & Baily, S. (1977). Phenyl Vinyl Sulfide. Organic Syntheses, 56, 92. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0935]

- Stenutz. (n.d.). 1-bromo-4-ethylbenzene. [URL: https://www.stenutz.eu/chem/solv256.php]

- SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/5YxLq8Z2E1J]

- NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C586618]

- SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/5YxLq8Z2E1J/shifts]

- BLD Pharm. (n.d.). 1585-07-5|1-Bromo-4-ethylbenzene. [URL: https://www.bldpharm.com/products/1585-07-5.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]

- 15. A general palladium-catalysed synthesis of aromatic and heteroaromatic thioethers | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-(ethylthio)benzene

Introduction

Molecular Structure and Key Features

The structure of 1-bromo-4-(ethylthio)benzene dictates its spectral properties. The para-substitution pattern on the benzene ring introduces a high degree of symmetry, which simplifies the aromatic region of its NMR spectra. The electron-donating nature of the ethylthio group and the electron-withdrawing, yet sterically bulky, nature of the bromine atom influence the electronic environment of the aromatic protons and carbons. The ethyl group provides characteristic aliphatic signals, and the presence of both bromine and sulfur atoms will be evident in the mass spectrum due to their isotopic abundances and predictable fragmentation pathways.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Tale of Two Doublets and an Ethyl Group

The para-substitution of the benzene ring leads to a simplified and highly characteristic pattern in the aromatic region of the ¹H NMR spectrum. Due to the plane of symmetry bisecting the C1-C4 bond, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in an AA'BB' spin system, which often appears as two distinct doublets.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Ar-H (a) | ~ 7.40 | Doublet | 2H | ~ 8.5 | H-2, H-6 |

| Ar-H (b) | ~ 7.20 | Doublet | 2H | ~ 8.5 | H-3, H-5 |

| CH₂ | ~ 2.95 | Quartet | 2H | ~ 7.4 | -S-CH₂ -CH₃ |

| CH₃ | ~ 1.30 | Triplet | 3H | ~ 7.4 | -S-CH₂-CH₃ |

Interpretation and Rationale:

-

Aromatic Region: The protons ortho to the bromine atom (H-2 and H-6) are expected to be deshielded relative to the protons ortho to the ethylthio group (H-3 and H-5) due to the electron-withdrawing inductive effect of bromine. The ethylthio group, being electron-donating through resonance, will shield the adjacent protons. Therefore, the downfield doublet at approximately 7.40 ppm is assigned to H-2 and H-6, while the upfield doublet at around 7.20 ppm is assigned to H-3 and H-5. The coupling constant of ~8.5 Hz is characteristic of ortho-coupling in a benzene ring.

-

Aliphatic Region: The ethyl group presents a classic quartet-triplet pattern. The methylene protons (-S-CH₂) are adjacent to the sulfur atom, which is moderately electron-withdrawing, shifting them downfield to around 2.95 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) are further from the electronegative sulfur and appear upfield at approximately 1.30 ppm, split into a triplet by the two methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The symmetry of this compound is also reflected in its ¹³C NMR spectrum, which is expected to show six distinct signals: four for the aromatic carbons and two for the ethyl group carbons.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | C-4 (ipso to -SEt) |

| ~ 132.0 | C-2, C-6 |

| ~ 130.0 | C-3, C-5 |

| ~ 121.0 | C-1 (ipso to -Br) |

| ~ 28.0 | -CH₂ -S- |

| ~ 14.5 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon atom directly attached to the sulfur (C-4) is expected to be the most downfield of the protonated aromatic carbons due to the electronegativity of sulfur and its ability to participate in resonance. The carbon bearing the bromine (C-1) is subject to the "heavy atom effect," which, despite bromine's electronegativity, causes an upfield shift compared to what might be expected.[1] The remaining two signals correspond to the two pairs of equivalent protonated aromatic carbons (C-2/C-6 and C-3/C-5).

-

Aliphatic Carbons: The chemical shifts for the ethyl group are straightforward, with the methylene carbon appearing further downfield due to its proximity to the sulfur atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for adequate signal intensity.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions characteristic of a para-disubstituted aromatic ring and an alkyl sulfide.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2965-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~ 1450 | Medium | CH₂ bending (scissoring) |

| ~ 1390 | Medium-Weak | CH₃ symmetric bending |

| ~ 1090 | Strong | C-S stretch |

| ~ 1010 | Medium | Aromatic C-H in-plane bending |

| ~ 820 | Strong | Para-disubstitution C-H out-of-plane bend |

| ~ 600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

Aromatic Vibrations: The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[2] A strong band around 820 cm⁻¹ is highly diagnostic for para-disubstitution.

-

Aliphatic Vibrations: The C-H stretching of the ethyl group will appear in the 2965-2850 cm⁻¹ range. Bending vibrations for the methylene and methyl groups are also expected.

-

C-S and C-Br Vibrations: The C-S stretching vibration is expected to appear as a relatively strong band around 1090 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, around 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the spectrum can be acquired as a neat thin film between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Apply a small drop of the sample to one plate and press the second plate on top to create a thin film. Place the plates in the spectrometer's sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Fragmentation

| m/z | Predicted Relative Abundance | Ion Structure/Formula | Fragmentation Pathway |

| 216/218 | High | [C₈H₉BrS]⁺˙ | Molecular Ion (M⁺˙) |

| 187/189 | Moderate | [C₆H₄BrS]⁺˙ | Loss of ethyl radical (•CH₂CH₃) |

| 171/173 | Moderate | [C₇H₆Br]⁺ | Loss of •SCH₃ |

| 108 | High | [C₆H₄S]⁺˙ | Loss of Br• from [M-C₂H₅]⁺ |

| 91 | Moderate | [C₆H₄S-H]⁺ | Loss of H• from m/z 108 |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak will be observed as a doublet at m/z 216 and 218, with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Major Fragmentations: The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the bromine atom.

-

α-Cleavage: Cleavage of the ethyl group from the sulfur atom will result in a fragment at m/z 187/189.

-

Benzylic-type Cleavage: Loss of the ethyl radical is a common fragmentation pathway for aryl ethyl sulfides.

-

Loss of Bromine: The C-Br bond can also cleave, although this may be less favorable than fragmentation at the sulfur atom.

-

Further Fragmentation: The fragment at m/z 187/189 can subsequently lose a bromine radical to give a high-intensity peak at m/z 108.

-

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic patterns of bromine-containing fragments.

Conclusion

The comprehensive spectral analysis of this compound, based on predictive methods and comparison with analogous compounds, provides a detailed and reliable characterization of this important synthetic intermediate. The ¹H and ¹³C NMR spectra are defined by the molecule's para-substitution, leading to simplified and interpretable patterns. The IR spectrum clearly indicates the presence of the aromatic ring, the ethyl sulfide group, and the carbon-bromine bond. Finally, the mass spectrum is distinguished by the characteristic bromine isotope pattern and predictable fragmentation pathways originating from the ethylthio moiety. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their synthetic endeavors.

References

-

Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 20). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Elucidation with NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

Physical and chemical properties of 1-Bromo-4-(ethylthio)benzene

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted aromatic compounds in their synthetic workflows. The guide details a robust synthesis protocol, explores the compound's reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provides essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights, enabling users to effectively incorporate this versatile building block into their research and development endeavors.

Introduction

This compound, also known as 4-bromophenyl ethyl sulfide, is a disubstituted aromatic compound featuring a bromine atom and an ethylthio group in a para configuration on a benzene ring. This unique substitution pattern imparts a duality of reactive sites: the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions, and the ethylthio group, which can influence the electronic properties of the aromatic ring and participate in its own set of chemical transformations. This combination makes this compound a valuable intermediate in the synthesis of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide aims to provide a detailed exposition of its properties and synthetic utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in synthesis and analysis. This section outlines the key properties of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 30506-30-0 | [1][2] |

| Molecular Formula | C₈H₉BrS | [3][2] |

| Molecular Weight | 217.13 g/mol | [3][2] |

| Appearance | Liquid | |

| Boiling Point | 109-111 °C at 2 mmHg | [2] |

| Refractive Index (n20/D) | 1.6069 | [2] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Profile

While experimentally obtained spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and ethyl protons.

-

Aromatic Protons (δ 7.2-7.5 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom are expected to be slightly downfield from those ortho to the ethylthio group due to the differing electronic effects of the substituents.

-

Ethyl Group Protons:

-

Methylene Protons (-CH₂-) (δ ~2.9 ppm): A quartet resulting from coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃) (δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.

-

The carbon NMR spectrum will show six distinct signals, four for the aromatic carbons and two for the ethyl group carbons.

-

Aromatic Carbons (δ 120-140 ppm):

-

C-Br (ipso-carbon): The carbon directly attached to the bromine atom is expected to be upfield due to the "heavy atom effect"[4].

-

C-S (ipso-carbon): The carbon bonded to the sulfur atom.

-

CH (aromatic): Two signals for the remaining aromatic carbons.

-

-

Ethyl Group Carbons:

-

-CH₂- (δ ~28 ppm)

-

-CH₃ (δ ~15 ppm)

-

The IR spectrum will display characteristic absorption bands for the aromatic ring and the alkyl sulfide group.

-

Aromatic C-H stretching: ~3030-3100 cm⁻¹[5]

-

Aromatic C=C stretching: A series of peaks between 1450-1600 cm⁻¹[5]

-

C-S stretching: A weaker band in the region of 600-800 cm⁻¹

-

Aliphatic C-H stretching: Just below 3000 cm⁻¹

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[6][7].

-

Fragmentation: Common fragmentation pathways would include the loss of the ethyl group ([M-29]⁺) and the loss of the bromine atom ([M-79/81]⁺). The phenyl fragment is also expected at m/z 77[8].

Synthesis of this compound

The synthesis of aryl thioethers can be accomplished through several established methods. A highly effective and common approach is analogous to the Williamson ether synthesis, involving the nucleophilic substitution of a suitable aryl halide with a thiol or, in this case, the S-alkylation of a thiophenol[9][10].

Synthetic Pathway Overview

The most direct synthesis of this compound involves the reaction of 4-bromothiophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Caption: Synthesis of this compound via S-alkylation.

Experimental Protocol: S-alkylation of 4-Bromothiophenol

This protocol is a generalized procedure based on the well-established Williamson ether synthesis adapted for thioether formation[3][11].

Materials:

-

4-Bromothiophenol

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone (or another suitable polar aprotic solvent like DMF or acetonitrile)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and a suitable volume of acetone to create a stirrable slurry.

-

Addition of Alkylating Agent: To the stirring mixture, add ethyl iodide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A mild base is sufficient to deprotonate the acidic thiol proton of 4-bromothiophenol, forming the more nucleophilic thiophenoxide. Stronger bases are generally not required and could promote side reactions.

-

Solvent (Acetone): A polar aprotic solvent is ideal as it can dissolve the reactants but does not participate in the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

-

Excess Alkylating Agent: A slight excess of the ethylating agent ensures the complete consumption of the thiophenol.

-

Reflux Conditions: Heating the reaction increases the rate of the Sₙ2 reaction.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which serves as a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds[9][12].

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex[6][13][14][15][16]. This compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling, the reaction is typically worked up by extraction and purified by column chromatography.

The ethylthio group is generally stable under these conditions, making this a highly effective method for elaborating the structure of this compound.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important palladium-catalyzed reactions, including:

-

Heck Reaction: Coupling with an alkene.

-

Sonogashira Reaction: Coupling with a terminal alkyne.

-

Buchwald-Hartwig Amination: Coupling with an amine.

-

Stille Coupling: Coupling with an organotin compound.

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally resistant to nucleophilic attack, substitution can occur under specific conditions, particularly if the aromatic ring is activated by strong electron-withdrawing groups[1][17][12][18]. The ethylthio group is a weakly activating, ortho-, para-directing group for electrophilic aromatic substitution, and it does not significantly activate the ring towards nucleophilic substitution. Therefore, SₙAr reactions with this compound would require harsh conditions (high temperature and pressure) or the use of very strong nucleophiles.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

Based on available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[19]. However, as with all chemicals, it should be handled with care. Compounds of this type may cause skin, eye, and respiratory irritation upon exposure[2][17].

Handling Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.

-

Incompatibilities: Store away from strong oxidizing agents[2].

Conclusion

This compound is a synthetically useful building block with a versatile reactivity profile. Its physical and chemical properties make it suitable for a range of organic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides the essential information for researchers to safely and effectively utilize this compound in their synthetic endeavors. The predictive spectroscopic data and the detailed synthesis protocol offer a solid foundation for its practical application in the laboratory. As with any chemical, adherence to proper safety and handling procedures is paramount.

References

-

Nucleophilic aromatic substitution. (2024, January 10). In Wikipedia. [Link]

-

An efficient tandem synthesis of alkyl aryl ethers... (2017). Organic Chemistry Research, 3(1), 73-85. [Link]

-

Nucleophilic Aromatic Substitution: Elimination–Addition. (2023, April 30). JoVE. Retrieved from [Link]

-

Williamson ether synthesis. (2024, January 5). In Wikipedia. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... (n.d.). ResearchGate. Retrieved from [Link]

-

(S)-Ethyl 3-(4-bromophenyl)butanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

1-Bromo-4-ethylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. [Link]

-

Propionyl Bromide: Handling, Storage, and Safety for Manufacturers. (2026, January 2). LinkedIn. [Link]

-

1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene 3k. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]

- Process for the preparation of bis-4-bromophenyl sulfone. (n.d.). Google Patents.

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]

-

Figure S3. 1 H NMR of 1-bromo-4-(12-bromododecyl)benzene. (n.d.). ResearchGate. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. (n.d.). Doc Brown's Chemistry. [Link]

- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.

-

Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). (n.d.). ResearchGate. Retrieved from [Link]

-

Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). ResearchGate. Retrieved from [Link]

-

Based on the 13C NMR spectrum of... (2023, March 23). Chegg.com. [Link]

-

Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-Ethylbenzene (CASRN 1585-07-5). (n.d.). EPA NEPS. Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-Ethylbenzene (CASRN 1585-07-5). (n.d.). EPA NEPS. Retrieved from [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved from [Link]

-

BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group Sustainability. Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). (2017, September 25). PPRTV Library. [Link]

-

14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008, May 1). Bentham Open Archives. [Link]

-

Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. (2017, December 13). ResearchGate. [Link]

-

Ethylbenzene: 4- and 13-week rat oral toxicity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. icl-group-sustainability.com [icl-group-sustainability.com]

- 8. irjet.net [irjet.net]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. orgchemres.org [orgchemres.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benthamopen.com [benthamopen.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Nucleophilic Aromatic Substitution: Elimination–Addition [jove.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Starting materials for 1-Bromo-4-(ethylthio)benzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(ethylthio)benzene

Authored by a Senior Application Scientist

Introduction

This compound is a vital building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring both a reactive bromine atom and a versatile ethylthio group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen methodologies. We will delve into two principal synthetic strategies: the direct thioetherification of a brominated aromatic precursor and the bromination of an existing ethylthiobenzene scaffold.

Aryl thioethers, such as this compound, are prevalent in many biologically active molecules and functional materials.[1] The synthesis of these compounds has traditionally relied on metal-catalyzed cross-coupling reactions, which, while effective, often necessitate harsh conditions and can lead to product contamination with residual metals.[1][2] Consequently, the development of milder, metal-free alternatives is an active area of research.[3][4]

This guide will provide detailed protocols and mechanistic insights into the most practical and efficient methods for preparing this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Synthetic Strategies and Starting Material Selection

The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and considerations regarding starting material availability, cost, and reaction efficiency.

Strategy 1: Formation of the Carbon-Sulfur Bond

This approach involves the reaction of a brominated aromatic compound with a sulfur-containing nucleophile. The most common starting material for this strategy is 4-bromothiophenol .

Strategy 2: Bromination of an Aryl Thioether

Alternatively, the target molecule can be synthesized by introducing a bromine atom onto the aromatic ring of ethylthiobenzene .

The choice between these strategies often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

Strategy 1: Synthesis from 4-Bromothiophenol

This is arguably the most direct and widely employed method for the laboratory-scale synthesis of this compound. The core of this strategy is the S-alkylation of 4-bromothiophenol with an ethylating agent. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether.[5][6]

Starting Materials:

-

4-Bromothiophenol: A commercially available solid.[7]

-

Ethylating Agent: Common choices include ethyl iodide, ethyl bromide, or diethyl sulfate.

-

Base: A base is required to deprotonate the thiol to form the more nucleophilic thiophenolate anion.[5] Suitable bases include sodium hydroxide, potassium carbonate, or sodium hydride.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are typically used to facilitate the SN2 reaction.[6]

Reaction Principle: Williamson Thioether Synthesis